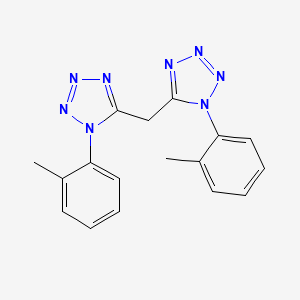
1H-Tetrazole, 5,5'-methylenebis[1-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features two tetrazole rings connected by a methylene bridge, with each tetrazole ring substituted by a 2-methylphenyl group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, materials science, and coordination chemistry .
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Common synthetic routes include:
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide, resulting in high yields of tetrazoles.
Heterogeneous Catalysis: Zinc salts or silica-supported sodium hydrogen sulfate can be used as catalysts to facilitate the reaction under mild conditions.
L-Proline Catalysis: L-proline serves as an environmentally benign catalyst, enabling the synthesis of tetrazoles from a broad range of substrates.
Analyse Des Réactions Chimiques
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Tetrazoles can participate in substitution reactions, where the tetrazole ring is replaced by other functional groups. Common reagents used in these reactions include sodium azide, iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteric replacements for carboxylic acids in drug design.
Materials Science: Tetrazoles are employed in the development of high-energy-density materials due to their high nitrogen content and stability.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, contributing to the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- involves its interaction with molecular targets through its tetrazole rings. The nitrogen atoms in the tetrazole rings can coordinate with metal ions, forming stable complexes. Additionally, the compound’s high nitrogen content and electron density make it reactive towards various chemical species, enabling its use in diverse applications .
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- can be compared with other similar compounds, such as:
Di(1H-tetrazol-5-yl)methanone oxime: This compound also features two tetrazole rings and is used in the development of energetic materials.
5-Substituted 1H-Tetrazoles: These compounds are commonly used in medicinal chemistry as bioisosteric replacements for carboxylic acids.
The uniqueness of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- lies in its specific substitution pattern and the presence of a methylene bridge, which imparts distinct properties and reactivity compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
105678-56-6 |
|---|---|
Formule moléculaire |
C17H16N8 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-5-[[1-(2-methylphenyl)tetrazol-5-yl]methyl]tetrazole |
InChI |
InChI=1S/C17H16N8/c1-12-7-3-5-9-14(12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
Clé InChI |
KIPDAJMOTCBPIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


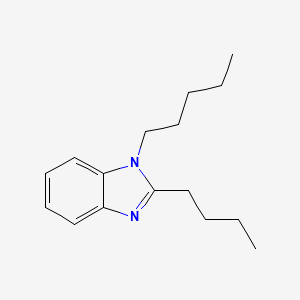
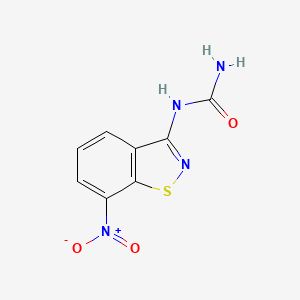
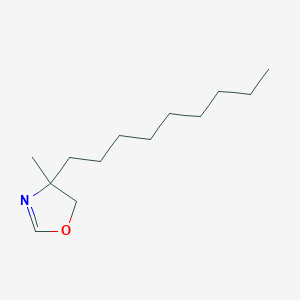
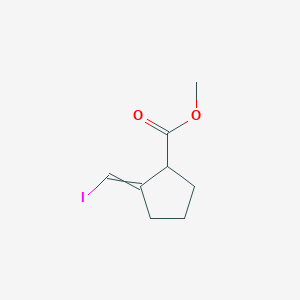

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
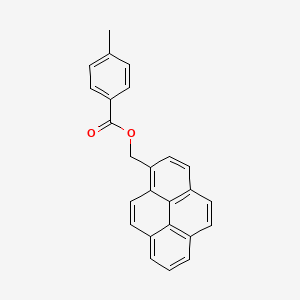
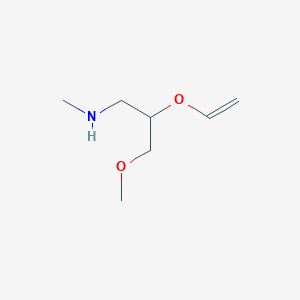
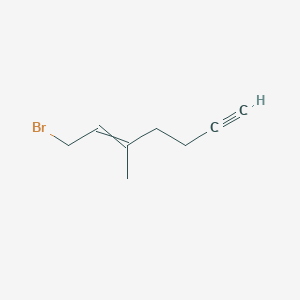
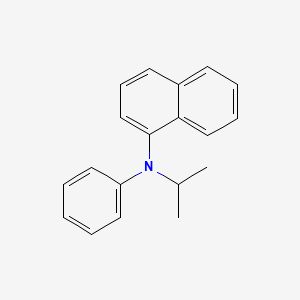
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)
